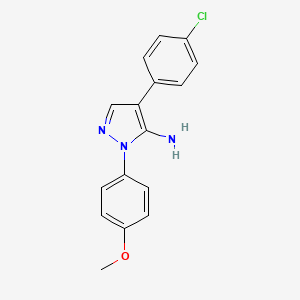

4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine

Description

4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 4-chlorophenyl group at position 4, a 4-methoxyphenyl group at position 1, and an amine moiety at position 5 of the pyrazole ring. The chlorophenyl group introduces electron-withdrawing properties, while the methoxyphenyl contributes electron-donating effects, creating a unique electronic profile that influences reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-(4-methoxyphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-21-14-8-6-13(7-9-14)20-16(18)15(10-19-20)11-2-4-12(17)5-3-11/h2-10H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUXSNNDKZEYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy: Condensation of β-Ketonitriles with Hydrazines

The most versatile and widely used method for synthesizing 5-aminopyrazoles, including derivatives like 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine, involves the condensation of β-ketonitriles with hydrazines. This method offers regioselectivity and efficiency in introducing the amine group at the 5-position of the pyrazole ring.

-

- Preparation of β-ketonitrile intermediates, often via hydrolysis or functional group transformation of precursor compounds.

- Reaction of these β-ketonitriles with arylhydrazines under reflux conditions in ethanol or similar solvents.

- Isolation of the 5-aminopyrazole product by precipitation and filtration.

-

- A β-ketonitrile derivative bearing a 4-chlorophenyl group can be reacted with 4-methoxyphenylhydrazine hydrochloride to yield the target compound.

- The reaction typically proceeds under reflux in ethanol for 12 hours, followed by solvent removal and precipitation in ice water.

This approach has been demonstrated to be regiospecific, with single-crystal X-ray diffraction confirming the structure and substitution pattern of related compounds such as 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine.

Laccase-Mediated Chemoselective Arylation

A novel enzymatic method has been reported for the chemoselective arylation of 5-aminopyrazoles at the C-4 position, which is relevant for synthesizing 4-substituted derivatives like this compound.

-

- Use of Myceliophthora thermophila laccase to catalyze the oxidative formation of orthoquinones from catechols.

- Subsequent nucleophilic attack by 5-aminopyrazole on the orthoquinone intermediate leads to C-4 arylated products.

- The process occurs under mild conditions without the need for amine protection or halogenation of substrates.

-

- Avoids harsh reaction conditions and toxic solvents.

- Provides moderate to good yields (42–94%) for various 5-aminopyrazole derivatives.

- Enables direct functionalization at the C-4 position.

Halogenation Followed by Suzuki-Miyaura Cross-Coupling

Traditional synthetic routes for introducing aryl groups at the C-4 position of 5-aminopyrazoles include:

- Step 1: Halogenation of the C-4 position of the pyrazole ring.

Step 2: Suzuki-Miyaura cross-coupling with arylboronic acids or esters, such as 4-methoxyphenylboronic acid.

-

- Requires protection of the amino group to prevent side reactions.

- Involves use of palladium catalysts and sometimes elevated temperatures.

- Provides high regioselectivity and good yields but involves multiple steps.

This method is well-established but less favored compared to enzymatic or direct condensation methods due to the need for protecting groups and harsher conditions.

Summary Table of Preparation Methods

Research Findings and Structural Confirmation

Single-crystal X-ray diffraction studies have confirmed the regioselective formation of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine derivatives, which are structurally analogous to the target compound. These studies validate the bonding pattern and planarity of the molecule, essential for biological activity.

The enzymatic arylation method represents a significant advancement by enabling direct C-4 arylation without pre-functionalization, which is particularly useful for synthesizing 4-(4-chlorophenyl) substituted 5-aminopyrazoles.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or sodium cyanide in dimethylformamide.

Major Products Formed

Oxidation: Formation of oxidized pyrazole derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that pyrazole derivatives, including 4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine, exhibit significant anticancer properties. A study demonstrated that this compound inhibits the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The presence of the chlorophenyl and methoxyphenyl groups enhances its interaction with biological targets, making it a candidate for further development in cancer therapy .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies showed that it reduces the production of pro-inflammatory cytokines in immune cells, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis . The structural characteristics of the pyrazole ring contribute to its ability to modulate inflammatory pathways.

Synthesis of Novel Compounds

Precursor for Heterocyclic Synthesis

this compound serves as a versatile building block for synthesizing other heterocyclic compounds. For instance, it can be used to create more complex pyrazole derivatives that possess enhanced biological activities or novel properties . The synthesis typically involves reactions with various electrophiles or nucleophiles, allowing for the introduction of different functional groups.

Material Science Applications

Polymeric Materials

This pyrazole derivative has been explored for use in polymer chemistry, particularly in developing thermosetting resins. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it suitable for high-performance applications . The unique electronic properties imparted by the pyrazole structure enable enhanced conductivity and stability in polymeric systems.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Hedge et al. (2006) | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation through apoptosis mechanisms. |

| Goh et al. (2009) | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in immune cells, indicating therapeutic potential for inflammatory diseases. |

| Kalluraya et al. (1994) | Synthesis of Heterocycles | Utilized as a precursor to synthesize novel pyrazole derivatives with enhanced bioactivity. |

| Murray et al. (1991) | Polymer Chemistry | Explored incorporation into thermosetting resins, improving thermal and mechanical properties. |

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomer: 1-(4-Chlorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine

- Structure : Swapped substituents (4-chlorophenyl at position 1 and 4-methoxyphenyl at position 4).

- For example, para-substitution patterns are associated with lower ulcerogenic activity compared to meta-substituted analogues .

- Molecular Weight : 299.75 g/mol (identical to the target compound but with different substituent positions) .

Substituent Variation: 4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine

Electronic Effects: 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine

- Structure : Chlorophenyl at position 3 and methyl at position 1.

- The smaller methyl group (vs. methoxyphenyl) reduces steric bulk but may lower receptor selectivity .

- Biological Data : Similar compounds show moderate anti-inflammatory activity but higher ulcerogenic indices compared to para-substituted derivatives .

Trifluoromethyl Substitution: 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine

- Structure : Trifluoromethyl at position 3 and methyl at position 1.

- Impact : The strong electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity (logP), favoring blood-brain barrier penetration. However, it may increase toxicity risks .

- Synthesis : Produced via cyclocondensation of hydrazines with trifluoroacetoacetonitriles, a method adaptable for scaling .

Thiazole-Hybridized Analogues

- Example: 1-(4-Chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one.

- Biological Activity : Demonstrates potent analgesic effects with an ulcer index of 0.58 ± 0.08 (33% of standard NSAIDs), attributed to the para-substituted chlorophenyl and methoxyphenyl groups .

Biological Activity

4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, supported by various studies and data.

Chemical Structure

The molecular formula of this compound is C16H14ClN3O, with a molecular weight of 299.75 g/mol. The compound features a pyrazole ring substituted with a chlorophenyl and a methoxyphenyl group, which are critical for its biological activity.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C16H14ClN3O |

| Molecular Weight | 299.75 g/mol |

| SMILES | NC1=C(C2=CC=C(Cl)C=C2)C=NN1C3=CC=C(OC)C=C3 |

| InChI | 1S/C16H14ClN3O/c1-21... |

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, have been extensively studied. These compounds exhibit a range of pharmacological effects:

- Antitumor Activity : Pyrazole derivatives have shown promising results in inhibiting various cancer cell lines. For instance, studies indicate that certain pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis pathways .

- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in vitro .

- Antimicrobial Activity : Some studies have reported that pyrazole derivatives possess antibacterial and antifungal activities, potentially making them suitable candidates for treating infections .

Structure-Activity Relationship (SAR)

The SAR of pyrazole compounds indicates that modifications to the phenyl rings significantly influence their biological activity. The presence of electron-withdrawing groups (like chlorine) and electron-donating groups (like methoxy) on the aromatic rings enhances potency against specific targets such as kinases involved in cancer progression .

Case Studies

- Antitumor Activity : A series of studies have evaluated the anticancer potential of similar pyrazole derivatives against various cell lines, including HeLa (cervical cancer) and A549 (lung cancer). For example, compounds with IC50 values ranging from 49.85 µM to over 70 µM were reported, indicating moderate to strong inhibitory effects on tumor cell proliferation .

- Anti-inflammatory Mechanisms : Research has shown that certain pyrazole derivatives can effectively reduce inflammation in animal models by modulating inflammatory pathways. This includes the inhibition of cyclooxygenase enzymes and phospholipase A2, leading to decreased prostaglandin synthesis .

- Antimicrobial Studies : In vitro assays against various bacterial strains have indicated that specific pyrazole derivatives exhibit significant antibacterial activity, with some showing effectiveness comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine?

- Methodological Answer : The compound can be synthesized via condensation reactions of hydrazines with substituted diketones or via microwave-assisted cyclization. For example, solvent-free one-pot syntheses under microwave irradiation have been optimized for pyrazole derivatives, reducing reaction times to 10–15 minutes while achieving yields >75% . Additionally, Vilsmeier–Haack formylation of pyrazolone precursors provides intermediates for further functionalization . Key steps include purification via column chromatography (silica gel, ethyl acetate/hexane) and structural confirmation via NMR and mass spectrometry.

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles, torsion angles, and crystal packing. For example, similar pyrazole derivatives exhibit triclinic crystal systems (space group P1) with unit cell parameters such as a = 8.5–10.4 Å and β = 78.7–79.9°, validated using SHELX software . Data collection on diffractometers (e.g., CAD-4) at 173 K ensures minimal thermal motion artifacts. Refinement parameters (e.g., R < 0.08) confirm accuracy .

Advanced Research Questions

Q. How do substituent modifications influence the compound’s biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl, -CF₃) enhance kinase inhibition. For instance, replacing the 4-methoxyphenyl group with 2,4,6-trichlorophenyl shifts activity from p38α MAP kinase to oncogenic kinases (Src, B-Raf) with IC₅₀ values < 100 nM . Computational docking (e.g., AutoDock Vina) can predict binding affinities to ATP pockets, guiding rational design .

Q. What in vitro assays are suitable for evaluating neuroprotective or anticancer activity?

- Methodological Answer :

- MTT Assay : Measures cell viability (e.g., PC12 cells treated with 6-OHDA neurotoxin) .

- ROS Scavenging : Fluorometric detection using DCFH-DA probes quantifies oxidative stress reduction .

- Kinase Inhibition : Radioactive ELISA-based assays (e.g., ³³P-ATP incorporation) determine IC₅₀ values against targets like EGFR or VEGFR-2 .

Q. How can computational tools like Multiwfn enhance understanding of electronic properties?

- Methodological Answer : Multiwfn calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. For example, the 4-chlorophenyl group exhibits a positive ESP (+25 kcal/mol), favoring interactions with kinase catalytic lysines. Electron localization function (ELF) analysis further clarifies charge distribution in the pyrazole ring .

Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting bioactivity data in structural analogs?

- Methodological Answer :

Regioisomerism Analysis : Compare activities of 3,4- vs. 4,5-substituted pyrazoles. For example, 3-(4-fluorophenyl) analogs lose p38α inhibition but gain Src kinase activity due to steric hindrance differences .

Statistical Validation : Use ANOVA to assess significance (e.g., p < 0.05) across replicate assays.

Crystallographic Overlay : Superimpose analogs (e.g., PyMOL) to identify conformational changes affecting binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.